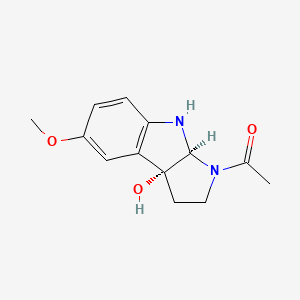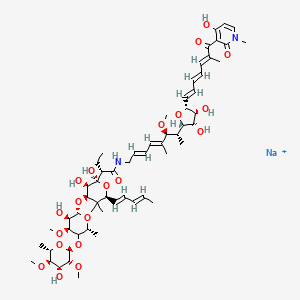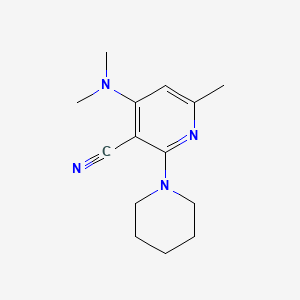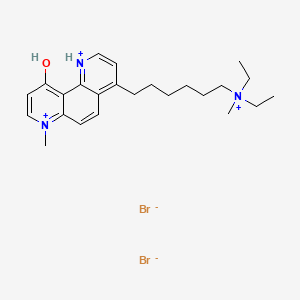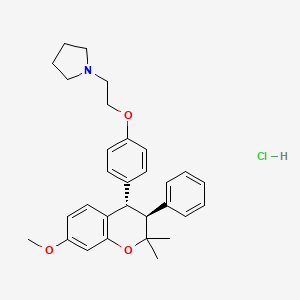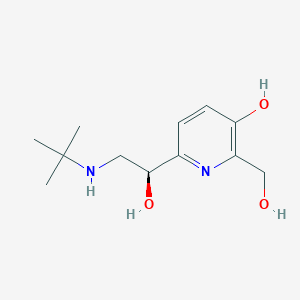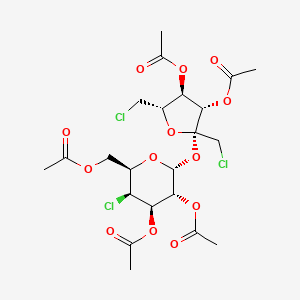
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, sulfonyl, and azo groups, which contribute to its reactivity and versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This diazonium salt is then coupled with another aromatic compound containing a hydroxyl group to form the azo compound.
Subsequent steps involve the introduction of the sulfonyl and carboxyl groups through sulfonation and carboxylation reactions, respectively. These reactions are typically carried out under controlled conditions to ensure the desired functional groups are correctly positioned on the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving high yields and purity. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the final product from reaction by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the azo group may produce corresponding amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives have potential therapeutic applications, including as anti-inflammatory or anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors in biological systems. The sulfonyl and carboxyl groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium [2-hydroxy-3-[[2-hydroxy-8-[(methoxycarbonyl)amino]-1-naphthalenyl]azo]-5-nitrobenzenesulfonato][2-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-5-nitrobenzenesulfonato]chromate
- 2-Hydroxy-4-methylquinoline
Uniqueness
Compared to similar compounds, 2-(((4-Hydroxy-3-((2-hydroxy-8-((methoxycarbonyl)amino)-1-naphthyl)azo)phenyl)sulphonyl)amino)benzoic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields highlight its significance in scientific research and industry.
Propiedades
Número CAS |
85480-80-4 |
|---|---|
Fórmula molecular |
C25H20N4O8S |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
2-[[4-hydroxy-3-[[2-hydroxy-8-(methoxycarbonylamino)naphthalen-1-yl]diazenyl]phenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C25H20N4O8S/c1-37-25(34)26-18-8-4-5-14-9-11-21(31)23(22(14)18)28-27-19-13-15(10-12-20(19)30)38(35,36)29-17-7-3-2-6-16(17)24(32)33/h2-13,29-31H,1H3,(H,26,34)(H,32,33) |
Clave InChI |
ZOTWLBVZCRTKCL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



